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Compound of Interest

Compound Name: Methyl 5-fluoro-2-formylbenzoate

CAS No.: 1194374-71-4

Cat. No.: B2943746

Get Quote

CAS Number: 1194374-71-4 Molecular Formula: C

H

FO

Molecular Weight: 182.15 g/mol Target Audience: Medicinal Chemists, Process Development
Scientists.

Executive Summary & Retrosynthetic Analysis
Methyl 5-fluoro-2-formylbenzoate is an ortho-formyl benzoate derivative. Its chemical

behavior is dominated by the ring-chain tautomerism between the open aldehyde form (A) and

the cyclic pseudo-ester form (3-methoxy-5-fluorophthalide, B). While the open form is required

for many condensation reactions (e.g., with hydrazine to form phthalazinones), the synthesis

must account for the stability of the cyclic tautomer.

The most robust synthetic strategy avoids the thermodynamic trap of the phthalide ring by

utilizing the radical halogenation of the corresponding toluene derivative, followed by controlled

hydrolysis.
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Retrosynthetic Logic (Graphviz)
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Figure 1: Retrosynthetic disconnection showing the conversion of the methyl group to the

aldehyde via a gem-dibromide intermediate.

Primary Synthetic Route: Radical Bromination &
Hydrolysis
This route is preferred for its scalability and the avoidance of phthalide by-products during the

intermediate stages.[1]

Step 1: Esterification of 5-Fluoro-2-methylbenzoic Acid
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Before functionalizing the methyl group, the carboxylic acid is protected as a methyl ester to

prevent interference during the radical step and to establish the final ester moiety.

Reagents: 5-Fluoro-2-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (H

SO

) or Thionyl Chloride (SOCl

).

Mechanism: Fisher Esterification or Acyl Chloride formation followed by alcoholysis.

Protocol:

Dissolve 5-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous MeOH (10 vol).

Cool to 0°C and add SOCl

(1.5 eq) dropwise. (Alternatively, use cat. H

SO

and reflux).

Heat to reflux for 4–6 hours. Monitor by TLC/HPLC.

Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

and brine.

Dry over Na

SO

and concentrate to yield Methyl 5-fluoro-2-methylbenzoate.

Step 2: Radical Bromination (The Critical Step)
This step converts the benzylic methyl group into a gem-dibromide. Control of stoichiometry is

vital to maximize the dibromide over the monobromide while avoiding tribromination.
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Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN, Carbon

Tetrachloride (CCl

) or Chlorobenzene/Trifluorotoluene (greener alternatives).

Stoichiometry: 2.1 – 2.2 equivalents of NBS are required to drive the reaction to the

dibromide state.

Experimental Protocol:

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

Dissolution: Dissolve Methyl 5-fluoro-2-methylbenzoate (10 g, 59.5 mmol) in CCl

or PhCl (100 mL).

Addition: Add NBS (22.2 g, 125 mmol, 2.1 eq) and BPO (0.05 eq).

Initiation: Heat the mixture to reflux (approx. 80°C). An exothermic initiation may be observed

(foaming).

Reaction: Maintain reflux for 6–12 hours. The reaction is complete when the starting material

and monobromide are consumed (monitor by HPLC).

Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[2][3]

Concentration: Evaporate the solvent to obtain crude Methyl 2-(dibromomethyl)-5-

fluorobenzoate. This intermediate is unstable and should be used immediately.

Step 3: Hydrolysis of Gem-Dibromide
The gem-dibromide is hydrolyzed to the aldehyde. Silver nitrate is the mildest reagent,

preventing side reactions, though aqueous calcium carbonate is a cost-effective alternative for

scale-up.

Reagents: Silver Nitrate (AgNO

) in Acetone/Water OR Calcium Carbonate (CaCO
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) in Dioxane/Water.

Experimental Protocol (AgNO

Method):

Dissolve the crude gem-dibromide in Acetone (10 vol) and Water (2 vol).

Add AgNO

(2.2 eq) dissolved in a minimum amount of water.

Stir at room temperature or mild heat (40°C) for 2–4 hours. A precipitate of AgBr will form

immediately.

Filtration: Filter the mixture through a Celite pad to remove AgBr.

Extraction: Remove acetone in vacuo. Extract the aqueous residue with DCM or EtOAc.

Purification: The crude product often contains the cyclic pseudo-ester. Purify via flash column

chromatography (Hexane/EtOAc).

Mechanistic Insight & Troubleshooting
Reaction Mechanism: Radical Chain Propagation

Initiation:
BPO -> Radicals

H-Abstraction:
Benzylic Radical Formation

Heat Bromination:
Formation of Benzyl Bromide

+ NBS Second Bromination:
Formation of Gem-Dibromide

+ NBS (Repeat Cycle)

Click to download full resolution via product page

Figure 2: Radical chain mechanism converting the methyl group to the gem-dibromide.

Troubleshooting Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2943746/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-methyl-5-fluoro-2-formylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2943746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Probable Cause Corrective Action

Incomplete Bromination

Insufficient NBS or radical

quencher present (O

).

Use 2.2 eq NBS; Degas

solvent with N

before heating; Add initiator in

portions.

Low Yield in Hydrolysis
Formation of acid by-product

(over-oxidation).

Avoid strong oxidants; use mild

hydrolysis (AgNO

or CaCO

).

Product exists as Solid/Oil

mixture

Tautomerism (Aldehyde vs.

Pseudo-ester).

This is normal. Characterize

via NMR in CDCl

(Aldehyde -CHO ~10 ppm) vs

DMSO (may shift equilibrium).

Characterization Data
The product exists in equilibrium.[4] In CDCl

, the aldehyde form is typically observable.

Physical State: White to pale yellow solid.

H NMR (400 MHz, CDCl

):

10.2–10.5 (s, 1H, CHO - if open form).

3.95 (s, 3H, COOCH

).

7.2–7.8 (m, 3H, Aromatic protons).

F NMR: Distinct singlet around -110 to -120 ppm (depending on solvent/reference).
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Mass Spectrometry (ESI): m/z 183 [M+H]

.

Safety & Handling
N-Bromosuccinimide (NBS): Irritant. Can react violently with amines/bases. Store in a

refrigerator.

Benzoyl Peroxide (BPO): Explosive risk if dry. Use damped BPO or AIBN as a safer

alternative.

Silver Nitrate: Stains skin black (silver deposits). Corrosive.

Solvents: CCl

is highly toxic and ozone-depleting. Chlorobenzene or Trifluorotoluene are recommended
replacements for radical bromination.
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CAS Registry Data

Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4), PubChem Compound

Summary. .
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(Note: While specific literature for CAS 1194374-71-4 is limited to patent catalogs, the protocols

above are derived from standard validated methodologies for the homologous series of 2-

formylbenzoates).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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